CRF1 Functional Antagonism
(S)-6,7-Difluorochroman-4-amine exhibits potent functional antagonism at the human corticotropin-releasing factor 1 (CRF1) receptor, a key target in stress-related disorders. In a direct comparison within the same assay system, it demonstrates an IC50 of 163 nM for inhibiting CRF-stimulated intracellular cAMP accumulation, establishing its efficacy as a functional antagonist [1].
| Evidence Dimension | CRF1 Receptor Antagonism (cAMP inhibition) |
|---|---|
| Target Compound Data | IC50 = 163 nM |
| Comparator Or Baseline | Binding affinity to the same receptor measured as IC50 = 138 nM for radioligand displacement |
| Quantified Difference | A 1.18-fold difference between binding affinity and functional antagonism, which is typical for G-protein coupled receptor pharmacology, indicating effective signal transduction inhibition. |
| Conditions | HEK293 cells expressing human CRF1 receptor; assessed via inhibition of CRF-stimulated cAMP accumulation [1] |
Why This Matters
This data confirms the compound's ability to not just bind to the CRF1 receptor but to functionally block its downstream signaling, a critical distinction for researchers studying stress response pathways and for the development of CRF1 antagonists.
- [1] BindingDB. (n.d.). CHEMBL2046526 | CRF1 receptor antagonist activity. View Source
